3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile
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Overview
Description
3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile is a chemical compound with a unique structure that includes a nitrile group and an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile typically involves the reaction of appropriate nitrile and aminooxy precursors under controlled conditions. One common method involves the condensation of 3-aminopropionitrile with an aldehyde or ketone, followed by the introduction of the aminooxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminooxy group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile exerts its effects involves interactions with specific molecular targets. The aminooxy group can form stable adducts with carbonyl-containing compounds, which can inhibit or modify the activity of enzymes and other proteins. The nitrile group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-Methyl-prop-(E)-ylideneaminooxy]-butanenitrile
- 3-[1-Methyl-prop-(E)-ylideneaminooxy]-pentanenitrile
Uniqueness
3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
IUPAC Name |
3-[(E)-butan-2-ylideneamino]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7(2)9-10-6-4-5-8/h3-4,6H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVDZSIWLVSDM-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/OCCC#N)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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